molecular formula C17H19N3O B4972682 4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B4972682
M. Wt: 281.35 g/mol
InChI Key: GQTPJJJKEBVGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of 4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt/mTOR signaling pathway. In Alzheimer's disease, the compound has been found to inhibit the aggregation of beta-amyloid peptides by binding to their hydrophobic regions.
Biochemical and Physiological Effects
4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to exhibit various biochemical and physiological effects, depending on the application and dosage. In cancer cells, the compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In Alzheimer's disease, the compound has been found to inhibit the aggregation of beta-amyloid peptides and improve cognitive function. In materials science and nanotechnology, the compound has been found to exhibit excellent thermal stability, high electron mobility, and fluorescence properties.

Advantages and Limitations for Lab Experiments

4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages and limitations for lab experiments. One advantage is its high purity and stability, which makes it suitable for various applications. Another advantage is its excellent fluorescence properties, which make it suitable for imaging and sensing applications. However, one limitation is its relatively high cost and limited availability, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of 4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other fields, such as catalysis and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction between 1-adamantylamine and 2,3-dichloropyridine in the presence of sodium hydride and copper powder. The reaction proceeds through a substitution reaction mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various applications.

Scientific Research Applications

4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the aggregation of beta-amyloid peptides, which are involved in the pathogenesis of Alzheimer's disease.
In materials science, 4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in the development of organic electronics and optoelectronics. The compound has been found to exhibit excellent thermal stability and high electron mobility, making it suitable for use in organic field-effect transistors and organic light-emitting diodes.
In nanotechnology, 4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine has been investigated for its potential applications in the development of nanomaterials and nanodevices. The compound has been found to exhibit excellent fluorescence properties, making it suitable for use as a fluorescent probe for imaging and sensing applications.

properties

IUPAC Name

5-(1-adamantyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-3-18-4-2-14(1)15-19-16(21-20-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTPJJJKEBVGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Adamantyl)-3-pyridin-4-yl-1,2,4-oxadiazole

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